Ioglycamic Acid

Vue d'ensemble

Description

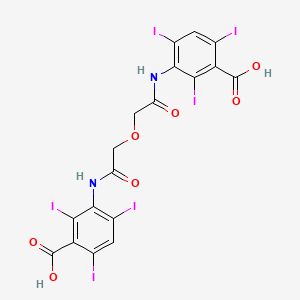

L'acide ioglycamique, également connu sous son nom commercial Biligram, est un composé pharmaceutique principalement utilisé comme agent de contraste iodé pour l'imagerie radiographique de la vésicule biliaire . Il s'agit d'une molécule organique complexe de formule chimique C18H10I6N2O7 et d'une masse molaire de 1127,712 g/mol . Ce composé est remarquable pour sa forte teneur en iode, ce qui améliore sa radio-opacité, le rendant utile en imagerie médicale.

Méthodes De Préparation

L'acide ioglycamique peut être synthétisé par une série de réactions chimiques impliquant des composés aromatiques iodés. La voie de synthèse implique généralement la réaction de l'isocyanate de 3-carboxy-2,4,6-triiodo phényle avec l'acide 2-(méthoxyacétamido)-3,5,7-triiodobenzoïque . Les conditions de réaction nécessitent souvent des températures contrôlées et la présence de catalyseurs spécifiques pour garantir la bonne formation du composé. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

L'acide ioglycamique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les atomes d'iode, conduisant potentiellement à des dérivés déiodés.

Substitution : Les cycles aromatiques de l'acide ioglycamique peuvent subir des réactions de substitution, où les atomes d'iode sont remplacés par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'acide ioglycamique a plusieurs applications en recherche scientifique :

Imagerie médicale : Son utilisation principale est comme agent de contraste dans l'imagerie radiographique de la vésicule biliaire et des voies biliaires.

Radiopharmaceutiques : L'acide ioglycamique marqué à l'iode-131 a été évalué pour la scintigraphie dynamique dans les troubles hépato-biliaires.

Recherche chimique : La structure et la réactivité uniques du composé en font un sujet d'étude en chimie organique et en radiochimie.

Études biologiques : Ses interactions avec les tissus biologiques et sa pharmacocinétique sont d'intérêt en recherche pharmacologique.

Mécanisme d'action

Le mécanisme d'action de l'acide ioglycamique implique sa forte teneur en iode, ce qui améliore sa radio-opacité. Lorsqu'il est administré, le composé est sélectivement capté par la vésicule biliaire et les voies biliaires, ce qui permet une imagerie claire lors des procédures radiographiques . Les cibles moléculaires comprennent les canaux biliaires et la vésicule biliaire, où le composé s'accumule, fournissant un contraste par rapport aux tissus environnants .

Applications De Recherche Scientifique

Iopanoic acid is a substance with applications in several scientific fields, particularly concerning thyroid hormone regulation and X-ray contrast imaging. It is also known as Telepaque .

Thyroid Hormone Regulation

Iopanoic acid impacts thyroid hormone levels and related gene expression . Research indicates that iopanoic acid inhibits the expression of iodotyronine deiodinases (DIOs) . DIOs are enzymes that activate or inactivate thyroid hormones via deiodination . Specifically, iopanoic acid can inhibit DIO1 and DIO2 .

Administration of iopanoic acid results in decreased conversion of thyroxine (T4) to triiodothyronine (T3), the active form of the hormone . By inhibiting deiodinase, iopanoic acid reduces T3 concentrations . Studies have shown that iopanoic acid-induced reduction in T3 levels can increase growth hormone (GH) responsiveness . Iopanoic acid also affects the levels of thyroid-stimulating hormone β (tshβ) .

Animal Studies

Animal models, such as Japanese medaka and Xenopus laevis, have been used to study the effects of iopanoic acid on thyroid hormone disruption . In Japanese medaka, iopanoic acid exposure suppressed the expression of tshβ, dio1, and dio2, while increasing T4 and T3 levels . This exposure also inhibited swim bladder inflation, which led to reduced swimming performance . Studies in Xenopus laevis showed that iopanoic acid caused thyroid-related biochemical profiles consistent with hyperthyroxinemia, resulting in delayed metamorphosis and reduced growth .

Mécanisme D'action

The mechanism of action of ioglycamic acid involves its high iodine content, which enhances its radiopacity. When administered, the compound is selectively taken up by the gall bladder and biliary tract, allowing for clear imaging during X-ray procedures . The molecular targets include the biliary ducts and gall bladder, where the compound accumulates, providing contrast against surrounding tissues .

Comparaison Avec Des Composés Similaires

L'acide ioglycamique peut être comparé à d'autres agents de contraste iodés tels que l'iotroxate de méglumine et l'iodoxamate de méglumine . Ces composés partagent des utilisations similaires en imagerie médicale, mais diffèrent par leurs structures chimiques et leurs applications spécifiques. L'acide ioglycamique est unique en raison de son arrangement spécifique d'iode et de son efficacité dans l'imagerie de la vésicule biliaire .

Composés similaires

- Iotroxate de méglumine

- Iodoxamate de méglumine

- Iodixanol

- Iohexol

Ces composés sont également utilisés comme agents de contraste, mais peuvent varier en termes de pharmacocinétique, de clarté d'imagerie et de profils d'effets secondaires .

Activité Biologique

Ioglycamic Acid, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties and therapeutic potential. This article synthesizes findings from diverse research sources, highlighting its biological activity, mechanisms of action, and clinical applications.

Overview of this compound

This compound is a synthetic compound primarily known for its role as an iodinated cholecystographic agent. Its primary function involves the inhibition of deiodinase enzymes, which are crucial in thyroid hormone metabolism. The compound's ability to modulate thyroid hormone levels has made it a candidate for managing conditions related to hyperthyroidism.

The biological activity of this compound is largely attributed to its interaction with iodothyronine deiodinases (DIOs). These enzymes convert thyroxine (T4) into triiodothyronine (T3), the more active form of thyroid hormone. By inhibiting these enzymes, this compound effectively reduces the conversion of T4 to T3, thereby controlling hyperthyroid states.

Key Mechanisms:

- Inhibition of Deiodinases : this compound acts as a potent inhibitor of 5'-deiodinase, leading to decreased T3 levels in peripheral tissues .

- Restoration of Euthyroidism : In clinical settings, it has been shown to restore euthyroid status rapidly in patients with amiodarone-induced thyrotoxicosis (AIT) and other forms of hyperthyroidism .

Clinical Applications

This compound has been utilized in various clinical scenarios, particularly in managing thyroid-related disorders:

- Amiodarone-Induced Thyrotoxicosis : A study involving seven patients demonstrated that a short course of this compound effectively controlled hyperthyroidism, allowing for safe thyroidectomy procedures .

- Thyrotropin-Secreting Pituitary Adenomas : It has also been used perioperatively in patients with thyrotropinomas to achieve rapid euthyroidism .

Case Studies

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity:

- Thyroid Hormone Regulation : Inhibition of DIOs by this compound leads to altered metabolic pathways involving thyroid hormones, impacting growth and development in model organisms like Xenopus laevis .

- Potential for Ecological Risk Assessment : The effects observed in laboratory models suggest that further studies are needed to assess the ecological implications of thyroid hormone modulation by compounds like this compound .

Propriétés

Numéro CAS |

2618-25-9 |

|---|---|

Formule moléculaire |

C18H10I6N2O7 |

Poids moléculaire |

1127.7 g/mol |

Nom IUPAC |

3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |

Clé InChI |

FZDZULUFHNDEDJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

SMILES canonique |

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Apparence |

Solid powder |

Key on ui other cas no. |

2618-25-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acid, Ioglycamic Bilivistan Ioglycamic Acid Ioglycamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.